molecular formula C24H22N2O6S B2507851 N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941900-58-9

N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No. B2507851
CAS RN: 941900-58-9
M. Wt: 466.51
InChI Key: OFOGFHOJHCFMQE-UHFFFAOYSA-N
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Description

The compound N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a complex molecule that appears to be related to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as carbonic anhydrase inhibitors, which can be used in the treatment of conditions such as glaucoma .

Synthesis Analysis

The synthesis of related furan-containing sulfonamides has been explored in recent studies. One method involves the reaction of cyclic carbinol amides with triflic anhydride to prepare alpha-trifluoromethyl-sulfonamido furans . Another efficient synthesis route for furyl sulfonamides starts from the reaction of furan with in situ generated N-tosyl imines . These methods provide a foundation for the synthesis of complex molecules like N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, although the specific synthesis details for this compound are not provided in the given papers.

Molecular Structure Analysis

The molecular structure of N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide likely includes a furan ring, which is a five-membered oxygen-containing heterocycle, and an anthracene moiety, which is a polycyclic aromatic hydrocarbon with a three-ring structure. The presence of a sulfonamide group is also inferred, which is a common functional group in medicinal chemistry due to its hydrogen bond-accepting properties .

Chemical Reactions Analysis

While the specific chemical reactions of N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide are not detailed in the provided papers, the literature suggests that furan-containing sulfonamides can undergo various reactions. For instance, furyl sulfonamides can be formed through reactions involving aldehydes and furan with N-sulfinyl-p-toluenesulfonamide/zinc chloride . Additionally, furan rings can participate in intramolecular aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide are not explicitly mentioned in the provided papers. However, sulfonamides like those studied in paper are known to be strong inhibitors of carbonic anhydrase, which is an enzyme involved in the regulation of pH and fluid balance in various tissues. The inhibition of this enzyme can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma . The presence of a furan ring and an anthracene moiety in the molecule may also influence its solubility, stability, and overall reactivity, which are important factors in drug design and pharmacokinetics.

Scientific Research Applications

Carbonic Anhydrase Inhibition for Glaucoma Treatment

A study highlighted the potential of furazan and furoxan sulfonamides, structurally related to the specified chemical, as potent inhibitors of human carbonic anhydrase isoforms. These compounds, including some that closely resemble the specified molecule, were found to effectively lower intraocular pressure (IOP) in animal models, indicating their potential as antiglaucoma agents. The study emphasizes the importance of structural modifications to enhance potency and selectivity, making these sulfonamides strong candidates for glaucoma treatment research (Chegaev et al., 2014).

Synthesis and Pharmacological Screening of Sulfonamides

Another research focused on the synthesis of various sulfonamides, demonstrating the wide range of biological activities associated with this class of compounds, including antimicrobial, antidiabetic, anticancer, and diuretic properties. Although the specified compound was not directly mentioned, the study provides a framework for understanding how modifications to the sulfonamide structure can lead to diverse pharmacological activities, suggesting a potential avenue for the development of new therapies based on similar chemical frameworks (Rehman et al., 2019).

Furan and Sulfonamide Chemistry in Organic Synthesis

Research into the reactions of furan with in situ generated N-tosyl imines leading to furyl sulfonamides showcases the versatility of furan and sulfonamide chemistry for synthesizing complex organic molecules. This work underscores the significance of furan derivatives, like the compound , in facilitating novel synthetic routes in organic chemistry, potentially leading to the development of new drugs and materials (Padwa et al., 2003).

Insecticidal Applications of Sulfoximines

The discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests, highlights the effectiveness of the sulfoximine functional group, to which the specified compound is related. This research demonstrates the broad-spectrum efficacy of sulfoximines against various sap-feeding insects, offering insights into the potential insecticidal applications of related compounds (Zhu et al., 2011).

properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c1-26(12-4-9-22(27)25-15-16-6-5-13-32-16)33(30,31)17-10-11-20-21(14-17)24(29)19-8-3-2-7-18(19)23(20)28/h2-3,5-8,10-11,13-14H,4,9,12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOGFHOJHCFMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

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